(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
The compound (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with 3,4-dimethyl groups and a 4-(morpholinosulfonyl)benzamide moiety. The E-configuration of the imine bond is critical for maintaining structural stability and biological activity.
Properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-4-3-5-17-18(14)22(2)20(28-17)21-19(24)15-6-8-16(9-7-15)29(25,26)23-10-12-27-13-11-23/h3-9H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJEEFFXCSSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic derivative of benzothiazole, recognized for its diverse biological activities, particularly in the fields of oncology and inflammation. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 389.49 g/mol. The structure features a benzothiazole moiety linked to a morpholinosulfonyl group, contributing to its pharmacological profile.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 389.49 g/mol |
| Solubility | Soluble in DMSO |
| Purity | Typically ≥ 95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (lung cancer)
The primary mechanism involves the inhibition of specific kinases such as Spleen Tyrosine Kinase (SYK), which plays a critical role in cancer cell proliferation and survival. By interfering with ATP binding at the kinase active site, the compound prevents essential phosphorylation processes, thereby disrupting signaling pathways crucial for tumor growth and metastasis.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action makes it a candidate for treating conditions characterized by both inflammation and tumorigenesis.
Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant inhibition of A431, A549, H1299 cells |
| Inflammatory Response | Decreased IL-6 and TNF-α levels |
| Mechanistic Insights | Inhibition of SYK kinase; disruption of signaling pathways |
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various benzothiazole derivatives, this compound was highlighted for its potent activity against A431 cells. The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptosis rates, revealing a marked increase in apoptotic cells upon treatment with this compound .
Case Study 2: Inflammation Models
Another significant study focused on the compound's anti-inflammatory effects using RAW264.7 macrophages. The results indicated that treatment led to a substantial reduction in inflammatory markers, suggesting a potential role in managing inflammatory diseases alongside cancer therapy .
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide exhibits promising anticancer properties.
- Mechanism of Action : The compound is believed to act as a kinase inhibitor, particularly targeting Spleen Tyrosine Kinase (SYK), which is involved in various malignancies. This inhibition disrupts critical signaling pathways necessary for cancer cell proliferation.
- Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values ranging from 3.58 to 15.36 µM against breast cancer (MCF-7) and cervical cancer (HeLa) cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 1 | 3.58 | MCF-7 |
| Compound 2 | 15.36 | HeLa |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound also shows potential antimicrobial properties, although specific data on its efficacy is still being characterized.
- Broad-Spectrum Activity : Similar benzothiazole derivatives have exhibited broad-spectrum antimicrobial activity against various bacterial strains, indicating that this compound may possess comparable effects.
Study on Benzothiazole Derivatives
A comprehensive study synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, compounds structurally related to this compound demonstrated significant inhibitory effects on cancer cell growth. These findings suggest potential for further development as therapeutic agents.
In Vitro Testing
In vitro testing has been crucial for assessing the biological activities of this compound. The fluorometric method used for evaluating MAO inhibition illustrates the relevance of such assays in determining the pharmacological potential of new compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Sulfonyl Group Impact: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to ethylsulfonyl () or aryl sulfonyl groups (). This is critical for pharmacokinetics . Sulfonyl groups generally enhance hydrogen-bonding capacity, as seen in triazole-thione tautomers (), which stabilize protein-ligand interactions .
In , alkyl chains (e.g., dodecyl, allyl) on benzothiazoles increase lipophilicity but may reduce solubility—a trade-off mitigated by the target’s morpholine group .
Biological Activity: Morpholine-containing compounds (e.g., ) exhibit antibacterial and carbonic anhydrase inhibitory activities, suggesting the target may share similar mechanisms . Thiazole-quinolinium derivatives () with morpholine groups show potent antibacterial effects, highlighting the pharmacophoric importance of the morpholine-sulfonyl motif .
Synthetic Routes: The target compound’s synthesis likely parallels and , involving coupling of 4-(morpholinosulfonyl)benzoic acid with a 3,4-dimethylbenzothiazole-2-amine precursor using EDCI/HOBt .
Q & A
Q. Q1. What are the optimal synthetic routes for (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide, and how can yield and purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core. A general approach includes:
Condensation : Reacting 3,4-dimethylbenzo[d]thiazol-2-amine with 4-(morpholinosulfonyl)benzaldehyde under acidic conditions (e.g., glacial acetic acid) in ethanol, followed by reflux for 4–6 hours to form the imine bond .
Purification : Post-reflux, solvent removal under reduced pressure and recrystallization from ethanol or acetonitrile improves purity. Yield optimization requires precise stoichiometric ratios (1:1 molar ratio of amine to aldehyde) and controlled reaction temperatures (70–80°C) .
Characterization : Confirm the (E)-configuration via NMR (olefinic proton coupling constants: J = 12–14 Hz) and monitor purity using HPLC (≥95% purity threshold recommended) .
Q. Q2. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₂₀H₂₁N₃O₃S₂: ~431.5 g/mol) with <2 ppm error .
- IR Spectroscopy : Detect C=N stretch (~1600 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹, asymmetric; ~1150 cm⁻¹, symmetric) .
Advanced Research Questions
Q. Q3. How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
Methodological Answer:
Target Selection : Prioritize kinases or sulfotransferases due to the morpholinosulfonyl group’s electron-withdrawing properties, which mimic ATP-binding motifs .
Assay Design :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PI3K or MAPK) at 10 µM–1 mM compound concentrations .
- Cellular Uptake : Measure intracellular accumulation via LC-MS/MS in cell lines (e.g., HEK293 or HeLa) pretreated with the compound (1–50 µM, 24 hours) .
Data Interpretation : Compare IC₅₀ values against known inhibitors (e.g., Wortmannin for PI3K) and assess structure-activity trends using Hill slopes .
Q. Q4. What strategies are effective for resolving contradictions in biological activity data across different studies?
Methodological Answer:
Control for Solubility : Use DMSO stock solutions (<0.1% final concentration) and confirm compound stability via UV-Vis spectroscopy (λmax ~260 nm) to rule out aggregation artifacts .
Validate Target Engagement : Employ thermal shift assays (TSA) to measure protein melting temperature (ΔTm) changes upon compound binding .
Cross-Validate Models : Compare results across in vitro (recombinant enzymes), cellular (IC₅₀ in cell lines), and in silico (molecular docking) datasets to identify outliers .
Q. Q5. How can computational modeling predict the binding modes of this compound to biological targets?
Methodological Answer:
Docking Workflow :
- Protein Preparation : Retrieve target structures (e.g., PI3Kγ, PDB ID: 1E7U) from the RCSB PDB and optimize protonation states at pH 7.4 using MOE or Schrödinger .
- Ligand Parameterization : Assign partial charges to the compound using the AM1-BCC method in OpenBabel .
- Pose Scoring : Use Glide XP scoring to rank binding poses, prioritizing interactions with catalytic lysine (e.g., Lys833 in PI3Kγ) and hydrophobic pockets .
MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key residue interactions (e.g., hydrogen bonds with Asp964) .
Q. Q6. What synthetic modifications can enhance the metabolic stability of this compound for in vivo studies?
Methodological Answer:
Structural Tuning :
- Replace the morpholine sulfonyl group with a tetrahydropyran sulfonamide to reduce CYP450-mediated oxidation .
- Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to block Phase I metabolism .
In Vitro Stability Assays :
- Incubate the compound with liver microsomes (human or rat) at 37°C for 1 hour and quantify remaining parent compound via LC-MS .
- Compare half-life (t₁/₂) values against control compounds (e.g., Verapamil) to prioritize derivatives with t₁/₂ >60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
